molecular formula C14H14ClNO2 B11850786 Tert-butyl 2-chloroquinoline-4-carboxylate

Tert-butyl 2-chloroquinoline-4-carboxylate

Cat. No.: B11850786
M. Wt: 263.72 g/mol
InChI Key: IEFGNWFDTFZEPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-12(15)16-11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

IEFGNWFDTFZEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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